Enhanced Lipophilicity Drives Cellular Uptake: TH‑Z93 vs. Zoledronate
TH‑Z93 exhibits a calculated logP (clogP) of −1.3, whereas the clinical bisphosphonate zoledronate has a clogP of −3.8 [1]. This >2.5‑log‑unit difference translates into markedly improved cellular permeability, a prerequisite for TH‑Z93's adjuvant activity in non‑skeletal tissues. The hexyl side chain identified in the TH‑Z93‑FPPS co‑crystal structure (PDB: 5YGI) is responsible for this enhanced hydrophobicity [2].
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = −1.3 |
| Comparator Or Baseline | Zoledronate clogP = −3.8 |
| Quantified Difference | ΔclogP = 2.5 log units (TH‑Z93 more lipophilic) |
| Conditions | Calculated using CLOGP algorithm (Daylight CIS) as reported in Xia et al., 2018 |
Why This Matters
Higher lipophilicity is essential for efficient cellular entry and systemic distribution of TH‑Z93, enabling its unique function as an immune adjuvant outside the bone compartment.
- [1] Xia, Y., Xie, Y., Yu, Z., et al. (2018). The Mevalonate Pathway Is a Druggable Target for Vaccine Adjuvant Discovery. Cell, 175(4), 1059–1073. View Source
- [2] InvivoChem. (2025). TH-Z93 technical datasheet (X‑ray crystal structure PDB 5YGI). View Source
